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molecular formula C9H10N2O B031489 1-EBIO CAS No. 10045-45-1

1-EBIO

Cat. No. B031489
M. Wt: 162.19 g/mol
InChI Key: CXUCKELNYMZTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687529B2

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and residue taken up in ethyl acetate (200 mL), washed with a saturated aqueous sodium bicarbonate solution (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, the residue was dissolved in anhydrous THF (150 mL) and to the solution added sodium borohydride (5.8 g, 153 mmol) and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete and filtered through a pad of celite. The filtrate was taken up in ethyl acetate (200 mL), washed with a saturated aqueous ammonium chloride solution (80 mL), dried (Na2SO4), and concentrated. The residue was dissolved in anhydrous THF (200 mL) and to the solution was added 1,1′-carbonyldiimidazole (10 g, 62 mmol). The mixture was stirred at room temperature under nitrogen for 12 hours and ethyl acetate (250 mL) and a cold 3N aqueous HCl solution (200 mL) added. The organic layer was separated, dried (Na2SO4), and concentrated to afford 1-ethyl-1,3-dihydro-benzimidazol-2-one as a white solid (8.5g, 69% for three steps). MS (ES) m/z 163.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].F[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O.[BH4-].[Na+].[C:16](N1C=CN=C1)(N1C=CN=C1)=[O:17].Cl>[Pd].C(OCC)(=O)C.CO>[CH2:1]([N:3]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[NH:11][C:16]1=[O:17])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
8 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for about 30 minutes until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in a sealed vessel
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and residue
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (50 g)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in anhydrous THF (150 mL) and to the solution
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with a saturated aqueous ammonium chloride solution (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (200 mL) and to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under nitrogen for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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